molecular formula C12H15ClF2N2O2 B2488417 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride CAS No. 1172544-16-9

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride

Cat. No.: B2488417
CAS No.: 1172544-16-9
M. Wt: 292.71
InChI Key: NIDLLHCQTDYBRO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride typically involves the reaction of 3-(difluoromethoxy)benzoic acid with piperazine in the presence of a coupling agent . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature. The product is then purified and converted to its hydrochloride salt form .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

    Industry: It is used in the production of various chemical intermediates and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:

    1-(4-Methoxybenzoyl)piperazine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(3-Trifluoromethylbenzoyl)piperazine: Contains a trifluoromethyl group, which can alter its chemical properties and biological activity.

    1-(3-Chlorobenzoyl)piperazine: Substituted with a chlorine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

[3-(difluoromethoxy)phenyl]-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2.ClH/c13-12(14)18-10-3-1-2-9(8-10)11(17)16-6-4-15-5-7-16;/h1-3,8,12,15H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDLLHCQTDYBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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